molecular formula C21H31N3O3 B5640448 methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate

methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate

Cat. No. B5640448
M. Wt: 373.5 g/mol
InChI Key: RNJSFBPLLYPOJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves complex organic reactions. For example, Galenko et al. (2015) described a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions, which might share similar synthetic strategies with our compound of interest (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015). Boto et al. (2001) discussed a synthesis approach for 2,3-disubstituted pyrrolidines and piperidines through one-pot oxidative decarboxylation-beta-iodination, which could be relevant for functional group manipulations in the synthesis of our compound (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined by X-ray diffraction analysis, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. For instance, Kuleshova and Khrustalev (2000) provided insights into the role of hydrogen bonds in the molecular packing of hydroxy derivatives of hydropyridine, which can offer a parallel understanding of our compound's structural characteristics (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of piperidine derivatives can vary widely based on their specific substituents and structural configurations. For example, the synthesis and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, as discussed by Ibenmoussa et al. (1998), provide a basis for understanding the potential chemical reactions our compound might undergo, such as decarbomethoxylation and alkylation (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of chemical compounds. While specific data on our compound might not be directly available, studies on related compounds, such as those by Khan et al. (2013), who investigated the crystal and molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, can provide indirect insights into its physical properties (Khan, Ibrar, Lal, Altaf, & White, 2013).

properties

IUPAC Name

methyl 4-[3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-27-21(26)24-13-9-17(10-14-24)7-8-20(25)22-19-11-12-23(16-19)15-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSFBPLLYPOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate

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